Divergent Effects on Plasma Kinins: A Direct Clinical Comparison of Teprotide vs. Captopril in Hypertensive Patients
In a direct head-to-head clinical trial, Teprotide (SQ 20,881) and Captopril (SQ 14,225) were compared in patients with normal renin essential hypertension on a 10 mEq sodium diet. While both compounds reduced blood pressure and angiotensin II levels, a critical mechanistic difference was observed. Teprotide induced a significant increase in plasma kinins (+2.0 +/- 0.9 ng/ml, p < 0.01), a response that was completely absent in patients receiving Captopril (0.0 +/- 0.1 ng/ml, ns). This confirms that Teprotide's hypotensive mechanism involves a distinct bradykinin-potentiating component not replicated by Captopril [1].
| Evidence Dimension | Change in plasma kinin concentration (ng/ml) |
|---|---|
| Target Compound Data | +2.0 +/- 0.9 ng/ml (p < 0.01) |
| Comparator Or Baseline | Captopril (SQ 14,225): 0.0 +/- 0.1 ng/ml (ns) |
| Quantified Difference | Absolute difference: +2.0 ng/ml. A statistically significant increase is unique to Teprotide. |
| Conditions | Clinical trial in 31 patients with normal renin essential hypertension on a 10 mEq sodium diet. |
Why This Matters
This differential effect on the kinin pathway is a key selection criterion for researchers investigating bradykinin-mediated effects, or for those needing to avoid confounding kinin-related variables in studies where Captopril would be an inappropriate comparator.
- [1] Crantz, F. R., Swartz, S. L., Hollenberg, N. K., Moore, T. J., Dluhy, R. G., & Williams, G. H. (1980). Differences in response to the peptidyldipeptide hydrolase inhibitors SQ 20,881 and SQ 14,225 in normal-renin essential hypertension. Hypertension, 2(5), 604-609. View Source
